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Abstract

LB30870 is a potent, orally active, and selective direct thrombin inhibitor that emerged from a
dedicated drug discovery program aimed at improving upon existing anticoagulant therapies.
This technical guide details the discovery, preclinical development, and clinical evaluation of
LB30870, providing a comprehensive resource for researchers and professionals in the field of
drug development. The core of its discovery lies in the strategic replacement of a benzamidine
moiety with a 2,5-thienylamidine group, which conferred a highly favorable profile of
anticoagulant activity and oral bioavailability. This document summarizes key quantitative data,
outlines detailed experimental methodologies, and visualizes the critical pathways and
workflows involved in the development of LB30870.

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a prime
target for antithrombotic therapies. The development of direct thrombin inhibitors (DTIs) has
been a significant focus in the search for safer and more effective anticoagulants compared to
traditional therapies like warfarin and heparin. The primary goal in the development of LB30870
was to create a potent and selective oral DTI with a predictable pharmacokinetic and
pharmacodynamic profile.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b3062492?utm_src=pdf-interest
https://www.benchchem.com/product/b3062492?utm_src=pdf-body
https://www.benchchem.com/product/b3062492?utm_src=pdf-body
https://www.benchchem.com/product/b3062492?utm_src=pdf-body
https://www.benchchem.com/product/b3062492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Discovery and Lead Optimization

The discovery of LB30870 was the culmination of a focused lead optimization program. The
foundational structure was based on a peptidomimetic scaffold designed to interact with the
active site of thrombin.

Lead Optimization Strategy

A key innovation in the development of LB30870 was the replacement of the commonly used
benzamidine group, which interacts with the S1 pocket of thrombin, with a 2,5-thienylamidine
moiety. This substitution proved to be highly effective in maintaining high thrombin inhibitory
potency while improving oral absorption characteristics. The resulting compound, N-
carboxymethyl-d-diphenylalanyl-I-prolyl[(5-amidino-2-thienyl)methyllamide, was designated
LB30870.

Chemical Structure

The chemical identity of LB30870 is as follows:

Identifier Value

((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-
IUPAC Name yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-
diphenylpropan-2-yl)glycine[1]

CAS Number 1583240-63-4[1]
Chemical Formula C28H31N5049[1]
Molecular Weight 533.64 g/mol [1]

Mechanism of Action

LB30870 is a direct, selective, and reversible inhibitor of thrombin. It binds to the active site of
both free and clot-bound thrombin, thereby preventing the conversion of fibrinogen to fibrin, a
critical step in the formation of a blood clot.
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Mechanism of Action of LB30870
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Figure 1: Inhibition of the Coagulation Cascade by LB30870.

Preclinical Pharmacology

The preclinical evaluation of LB30870 demonstrated its potent antithrombotic effects and
selectivity.

In Vitro Potency and Selectivity

LB30870 exhibited high affinity for thrombin with a thrombin inhibition constant (Ki) of 0.02 nM.
[2] In comparison, the Ki values for melagatran and argatroban were 1.3 nM and 4.5 nM,
respectively.[2] The compound showed high selectivity for thrombin over other related serine
proteases, with a selectivity ratio greater than 1000, with the exception of trypsin.[2]

Compound Thrombin Ki (nM)
LB30870 0.02[2]

Melagatran 1.3[2]

Argatroban 4.5[2]

In Vivo Efficacy

The antithrombotic efficacy of LB30870 was evaluated in a rat venous stasis model. LB30870
demonstrated a dose-dependent reduction in wet clot weights.[2]
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Compound ED50 (intravenous bolus + infusion)
LB30870 50 pg/kg + 2 pug/kg/min[2]

Melagatran 35 pg/kg + 1.4 pg/kg/min[2]

Enoxaparin 200 pg/kg + 8.3 pg/kg/min[2]

Importantly, no significant bleeding complications were observed with LB30870 at doses up to
two times the ED8O in rats.[2]

Pharmacokinetics

Pharmacokinetic studies were conducted in several animal species, revealing good oral
bioavailability.

Species Oral Bioavailability (F%)
Rat 43%
Dog 42%
Monkey 15%

Clinical Development

A clinical study was conducted to assess the safety, tolerability, pharmacokinetics, and
pharmacodynamics of LB30870 in healthy male subjects.

Phase | Single Ascending Dose Study

A double-blind, placebo-controlled, single ascending dose study was performed with oral doses
of 5, 15, 30, 60, 120, and 240 mg under fasting conditions.[3]

Pharmacokinetic Parameters of LB30870 in Healthy Men (Fasting)[3]
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Dose (mg) Cmax (ng/mL) Tmax (h) AUCInt t1/2 (h)
(ng-h/mL)

15 29.8+19.6 1.3(0.8-2.0) 88.6 + 27.2 2.8x0.6
30 80.5+28.5 1.5(1.0-3.0) 269 + 103 3.1+04
60 201 £ 132 1.3(1.0-2.0) 711 + 277 3.2+x05
120 388 + 81 3.0(1.0-4.0) 2110 + 640 41+1.0
240 794 + 316 20(1.5-4.0) 5220 £+ 2040 3.9+0.6
Data are

presented as
mean + SD for
Cmax, AUCInf,
and t1/2, and as
median (range)

for Tmax.

The results indicated that LB30870 was rapidly absorbed, with the maximum plasma
concentration (Cmax) reached between 1.3 and 3.0 hours post-dose.[3] The apparent terminal
half-life (t1/2) ranged from 2.8 to 4.1 hours.[3] Notably, the area under the curve (AUC)
appeared to be greater than dose-proportional for doses above 15 mg.[3] Single oral doses of
up to 240 mg were well tolerated.[3]

Food Effect Study

A significant food effect was observed in an open, randomized, crossover study at a 60 mg
dose.[3] When administered with food, the AUC of LB30870 was reduced by 80% compared to
the fasting state.[3] This negative food effect was identified as a significant hurdle for the future
clinical development of LB30870 as an oral anticoagulant.[3]
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Figure 2: Workflow of LB30870's Discovery and Early Clinical Development.

The Prodrug Approach: LB30889
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To address the poor oral absorption and significant food effect of LB30870, a double prodrug,
LB30889, was synthesized. This strategy involved blocking both the amidine and carboxyl
groups of LB30870.[2] However, pharmacokinetic studies in rats and dogs revealed that the
oral bioavailability of LB30889 was not superior to that of LB30870, indicating species-specific
differences in prodrug conversion and absorption.[2]

Prodrug Strategy for LB30870

Oral LB30889 Gl Absorption Metabolic LB30870 Systemic
Administration (Double Prodrug) P Conversion (Active Drug) Circulation

Click to download full resolution via product page

Figure 3: Conceptual Workflow of the LB30889 Prodrug Approach.

Experimental Protocols
Thrombin Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory potency of compounds against human a-thrombin.
Materials:

e Human a-thrombin

o Chromogenic thrombin substrate (e.g., S-2238)

o Test compounds (LB30870, melagatran, argatroban)

o Assay Buffer: 50 mM Tris-HCI, 150 mM NacCl, 0.1% PEG 8000, pH 7.4

» 96-well microplate

e Microplate reader

Procedure:

o Prepare serial dilutions of the test compounds in the assay buffer.
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e In a 96-well plate, add a fixed concentration of human a-thrombin to wells containing varying
concentrations of the test compound or buffer (control).

 Incubate the enzyme and inhibitor for a sufficient time to reach binding equilibrium.
« Initiate the reaction by adding the chromogenic substrate.

o Monitor the rate of substrate cleavage by measuring the change in absorbance at 405 nm
over time.

o Calculate the initial velocity (Vo) for each inhibitor concentration.

o The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-
binding inhibitors.

Rat Venous Stasis Thrombosis Model

Objective: To evaluate the in vivo antithrombotic efficacy of the test compounds.
Animals: Male Sprague-Dawley rats.
Procedure:

Anesthetize the rats.

o Perform a midline laparotomy to expose the inferior vena cava (IVC).
 |solate a segment of the IVC, and ligate all side branches.

o Administer the test compound (LB30870, melagatran, or enoxaparin) or vehicle via
intravenous bolus followed by a continuous infusion.

 Induce thrombosis by complete ligation of the isolated IVC segment.
o After a set period, excise the thrombosed segment of the IVC.

e Remove the thrombus and measure its wet weight.
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e The effective dose producing 50% inhibition of thrombus formation (ED50) is calculated by
comparing the thrombus weights in treated versus vehicle control groups.

Conclusion

The discovery and development of LB30870 represent a successful application of rational drug
design, specifically through the strategic modification of the P1 binding moiety to achieve high
potency and oral bioavailability. Preclinical studies confirmed its efficacy as a direct thrombin
inhibitor. However, the significant negative food effect observed in early clinical trials posed a
major challenge to its further development as a convenient oral anticoagulant. The subsequent
investigation of a prodrug, LB30889, did not yield an improved pharmacokinetic profile in the
animal models tested. This technical guide provides a detailed account of the scientific journey
of LB30870, offering valuable insights for the ongoing development of novel antithrombotic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Potent and efficacious thienylamidine-incorporated thrombin inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

3. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Discovery and Development of LB30870: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3062492#discovery-and-development-of-1b30870]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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